molecular formula C7H17NO B2683268 6-Aminoheptan-1-ol CAS No. 910403-89-3

6-Aminoheptan-1-ol

Cat. No.: B2683268
CAS No.: 910403-89-3
M. Wt: 131.219
InChI Key: YMEBREFRBIOYCD-UHFFFAOYSA-N
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Description

6-Aminoheptan-1-ol is an organic compound with the molecular formula C7H17NO. It is a primary amine and alcohol, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) on a heptane backbone.

Synthetic Routes and Reaction Conditions:

    Alcohol Amination: One common method for synthesizing this compound involves the homogeneously catalyzed amination of heptanol with ammonia.

    Hydrogenation of Nitriles: Another method involves the hydrogenation of 6-cyanoheptan-1-ol.

Industrial Production Methods: Industrial production of this compound often employs large-scale versions of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of catalyst and reaction conditions is crucial to ensure high purity and efficiency .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group, forming 6-aminoheptanal.

    Reduction: The compound can be reduced to form 6-aminoheptane, typically using hydrogen gas and a metal catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: 6-Aminoheptanal.

    Reduction: 6-Aminoheptane.

    Substitution: Various substituted heptanols depending on the reagent used.

Mechanism of Action

The mechanism of action of 6-Aminoheptan-1-ol depends on its specific application. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. The amino group allows it to form hydrogen bonds and ionic interactions, while the hydroxyl group can participate in hydrogen bonding and nucleophilic reactions .

Comparison with Similar Compounds

Uniqueness: 6-Aminoheptan-1-ol is unique due to the presence of both an amino and a hydroxyl group on a heptane backbone. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .

Properties

IUPAC Name

6-aminoheptan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-7(8)5-3-2-4-6-9/h7,9H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEBREFRBIOYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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